molecular formula C23H29N5O3 B2437279 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955915-42-1

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2437279
CAS No.: 955915-42-1
M. Wt: 423.517
InChI Key: QWHAZCCUCJYFKR-UHFFFAOYSA-N
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Description

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
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Properties

IUPAC Name

6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-14(2)21-18-10-24-28(19-9-7-6-8-15(19)3)22(18)23(30)27(25-21)13-20(29)26-11-16(4)31-17(5)12-26/h6-10,14,16-17H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHAZCCUCJYFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves constructing the pyrazolo[3,4-d]pyridazin core via cyclization of hydrazine derivatives with diketones under acidic/basic conditions. The 2,6-dimethylmorpholino and o-tolyl groups are introduced using nucleophilic substitution and Friedel-Crafts acylation, respectively. Yield optimization requires precise control of catalysts (e.g., AlCl₃ for Friedel-Crafts), solvent polarity (DMF or dichloromethane), and temperature gradients (reflux at 110°C for 4–6 hours) to minimize side reactions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : Assigns signals for the pyridazinone core (δ 7.8–8.2 ppm for aromatic protons) and morpholino group (δ 3.4–3.8 ppm for methylene).
  • HPLC : Monitors purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry : Validates molecular weight (exact mass: ~456.5 g/mol) via ESI+ or MALDI-TOF .

Q. What preliminary biological screening methods are recommended?

Use enzyme inhibition assays (e.g., kinase or phosphatase targets) at concentrations of 1–100 µM, with fluorometric or colorimetric readouts. Cell viability assays (MTT or resazurin) in cancer/hepatic cell lines (IC₅₀ determination) provide initial toxicity profiles. Dose-response curves and positive controls (e.g., staurosporine) ensure reproducibility .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields in morpholino-group incorporation) be addressed?

  • Optimized Coupling Conditions : Use Pd-catalyzed Buchwald-Hartwig amination for morpholino attachment, improving efficiency over classical SN2 reactions.
  • Protection-Deprotection Strategies : Temporarily shield reactive pyridazinone carbonyl groups with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation .

Q. How should contradictory data in biological activity (e.g., variable IC₅₀ across assays) be resolved?

  • Assay Validation : Confirm target specificity via siRNA knockdown or CRISPR-edited cell lines.
  • Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to maintain compound stability.
  • Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Q. What computational methods predict binding modes and structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
  • QSAR Modeling : Train models on derivatives with modified substituents (e.g., isopropyl vs. trifluoromethyl) to prioritize synthetic targets .

Q. How can environmental fate studies be designed to assess ecological risks?

  • Hydrolysis/Photolysis Tests : Expose the compound to pH 5–9 buffers and UV light (254 nm) to track degradation half-lives.
  • Ecotoxicology Assays : Evaluate Daphnia magna mortality and algal growth inhibition (OECD guidelines) at 0.1–10 mg/L concentrations .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Morpholino Functionalization

StepReagents/CatalystsSolventTemperatureYield Range
Core CyclizationHydrazine, diketoneEtOH/HCl80°C45–60%
Friedel-Crafts Acylationo-Tolyl chloride, AlCl₃DCM0°C→RT55–70%
Morpholino AttachmentPd(OAc)₂, XantphosToluene100°C65–80%

Q. Table 2. Analytical Parameters for Purity Assessment

TechniqueColumn/ProbeMobile PhaseKey Peaks/Features
HPLCC18 (5 µm)60:40 ACN/H₂O (+0.1% TFA)Retention time: 8.2 min
NMR (¹H)DMSO-d₆-δ 2.1 ppm (isopropyl CH₃)

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